[As(4-F)F4]-GHRP-6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound 3c involves the formation of an azasulfurylpeptide derivative. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent modifications to introduce the azasulfuryl group .
Industrial Production Methods: Industrial production methods for compound 3c are not extensively documented. large-scale peptide synthesis techniques, including automated SPPS and purification methods such as high-performance liquid chromatography (HPLC), are likely employed.
Chemical Reactions Analysis
Types of Reactions: Compound 3c undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Compound 3c has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Acts as an antagonist of the scavenger receptor CD36, making it useful in studying receptor-ligand interactions.
Medicine: Potential therapeutic applications due to its affinity for CD36 and the ghrelin receptor.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mechanism of Action
Compound 3c exerts its effects by acting as an antagonist of the scavenger receptor CD36. It binds to CD36, inhibiting its interaction with other ligands. This interaction affects various molecular pathways, including those involved in inflammation and lipid metabolism .
Comparison with Similar Compounds
Compound 3a: Another azasulfurylpeptide derivative with similar receptor affinity.
Compound 3b: Similar structure but different functional groups, affecting its receptor binding affinity.
Uniqueness: Compound 3c is unique due to its specific azasulfurylpeptide structure, which provides high affinity for both CD36 and the ghrelin receptor. This dual affinity makes it particularly valuable in research focused on these receptors .
Properties
Molecular Formula |
C42H59FN12O7S |
---|---|
Molecular Weight |
895.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-[(4-fluorocyclohexyl)methyl]sulfamoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C42H59FN12O7S/c1-26(50-41(59)36(20-29-22-48-34-12-6-5-11-32(29)34)52-40(58)33(45)21-31-23-47-25-49-31)39(57)53-55(24-28-14-16-30(43)17-15-28)63(61,62)54-37(19-27-9-3-2-4-10-27)42(60)51-35(38(46)56)13-7-8-18-44/h2-6,9-12,22-23,25-26,28,30,33,35-37,48,54H,7-8,13-21,24,44-45H2,1H3,(H2,46,56)(H,47,49)(H,50,59)(H,51,60)(H,52,58)(H,53,57)/t26-,28?,30?,33-,35-,36+,37+/m0/s1 |
InChI Key |
WYIBLRVRRGCPGV-FQYZGFJBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N |
Canonical SMILES |
CC(C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
Origin of Product |
United States |
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